Sabeluzole
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Sabeluzole undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the fluorophenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study NMDA receptor antagonism.
Biology: Investigated for its effects on neuronal cytoskeleton stability and tau expression.
Mechanism of Action
Sabeluzole exerts its effects primarily by acting as an NMDA receptor antagonist . This action helps to reduce glutamate toxicity, which is implicated in various neurodegenerative diseases . Additionally, this compound has been shown to stabilize the neuronal cytoskeleton and inhibit neurotoxin-induced tau expression and cell death . These mechanisms contribute to its neuroprotective and cognitive-enhancing properties.
Comparison with Similar Compounds
Sabeluzole is unique in its combination of NMDA receptor antagonism and cytoskeletal stabilization. Similar compounds include:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Donepezil: A cholinesterase inhibitor used to improve cognitive function in Alzheimer’s patients.
Riluzole: A drug that modulates glutamate release and is used in the treatment of amyotrophic lateral sclerosis. This compound’s unique combination of actions makes it a promising candidate for further research and development in neuroprotective therapies.
Biological Activity
Sabeluzole, a benzothiazole derivative, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This compound exhibits various biological activities, including neuroprotective effects, enhancement of cognitive functions, and modulation of the neuronal cytoskeleton.
Stabilization of Neuronal Cytoskeleton
This compound has been shown to stabilize the neuronal cytoskeleton, which is crucial for maintaining neuronal integrity and function. Studies indicate that it increases the fraction of polymerized tubulin, thereby enhancing the stability of microtubules in neurons. This stabilization is linked to the attenuation of neurotoxicity induced by tau phosphorylation, a hallmark of AD pathology .
Enhancement of Axonal Transport
Research utilizing quantitative video microscopy has demonstrated that this compound effectively increases fast axonal transport in rat neuronal cell cultures. Long-term exposure (24 hours) to this compound enhances both the velocity and jump length of axonal transport by 20-30%, while acute treatment results in a 15-20% increase . This enhancement is significant as axonal transport is vital for neuronal communication and plasticity.
Neuroprotective Effects
This compound exhibits neuroprotective properties against various neurotoxic agents. In vitro studies have shown that it can reduce cell death in cerebellar granule cells exposed to glutamate, a neurotransmitter that can induce excitotoxicity at high concentrations. Specifically, treatment with this compound at 50 nM reduced cell death by approximately 50% compared to control groups .
Pharmacokinetic Profile
Clinical studies reveal that this compound has a prolonged half-life in individuals with severe hepatic dysfunction, suggesting altered metabolism in this population. The mean area under the curve (AUC) was significantly higher in these patients compared to healthy subjects, indicating increased bioavailability . This pharmacokinetic profile necessitates careful dosage adjustments for patients with liver conditions.
Cognitive Outcomes in Alzheimer's Disease
In clinical trials involving patients with probable Alzheimer's disease, this compound demonstrated potential in slowing cognitive deterioration. Patients receiving this compound showed greater stability in cognitive performance compared to those on placebo, although structural imaging did not reveal significant changes . These findings suggest that this compound may offer symptomatic relief by enhancing cognitive functions.
Study on Neuroprotection
A notable study assessed the neuroprotective effects of this compound on human neuroblastoma cells (SH-SY5Y). The results indicated that repeated treatment with this compound significantly reduced glutamate-induced neurotoxicity. Specifically, it prevented a substantial percentage of cell death caused by high concentrations of glutamate .
Cognitive Enhancement in Geriatric Patients
Another study explored the cognitive-enhancing effects of this compound in elderly subjects experiencing mild cognitive impairment. Results indicated improvements in learning and recall abilities after chronic treatment with the drug, further supporting its potential as a cognitive enhancer .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKTIJBFUMVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869418 | |
Record name | Sabeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104383-17-7 | |
Record name | Sabeluzole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabeluzole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sabeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SABELUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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